1-[6-(Difluoromethyl)-5-methylpyridin-3-yl]-4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinoline
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Overview
Description
1-[6-(Difluoromethyl)-5-methylpyridin-3-yl]-4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinoline is a complex organic compound with a unique structure that includes multiple fluorine atoms and a pyridine ring
Preparation Methods
The synthesis of 1-[6-(Difluoromethyl)-5-methylpyridin-3-yl]-4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinoline involves several steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving starting materials such as 2,3-dichloropyridine and methylamine.
Introduction of Difluoromethyl Groups: Difluoromethyl groups are introduced using reagents like difluoromethyl bromide under specific conditions.
Cyclization to Form Isoquinoline: The final step involves cyclization to form the isoquinoline structure, which is achieved through a reaction with appropriate catalysts and solvents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
1-[6-(Difluoromethyl)-5-methylpyridin-3-yl]-4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the pyridine ring or the isoquinoline structure, using reagents like halogens or nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[6-(Difluoromethyl)-5-methylpyridin-3-yl]-4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[6-(Difluoromethyl)-5-methylpyridin-3-yl]-4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[6-(Difluoromethyl)-5-methylpyridin-3-yl]-4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinoline can be compared with similar compounds such as:
1-[6-(Difluoromethyl)-3-pyridinyl]ethynylisoquinoline: This compound has a similar pyridine and isoquinoline structure but differs in the position and type of substituents.
6-(Difluoromethyl)-2-methoxypyridin-3-amine: This compound has a similar pyridine ring but with different functional groups.
[6-(Difluoromethyl)-5-methylpyridin-3-yl]methanol: This compound shares the pyridine ring but has a hydroxyl group instead of the isoquinoline structure.
The uniqueness of this compound lies in its specific combination of functional groups and its
Properties
IUPAC Name |
1-[6-(difluoromethyl)-5-methylpyridin-3-yl]-4,4-difluoro-3,3-dimethylisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2/c1-10-8-11(9-23-14(10)16(19)20)15-12-6-4-5-7-13(12)18(21,22)17(2,3)24-15/h4-9,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVOOJXOJDDTNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)F)C2=NC(C(C3=CC=CC=C32)(F)F)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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